4-{[(3,4-Dimethylphenyl)amino]methyl}piperidin-4-ol
Description
Properties
IUPAC Name |
4-[(3,4-dimethylanilino)methyl]piperidin-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O/c1-11-3-4-13(9-12(11)2)16-10-14(17)5-7-15-8-6-14/h3-4,9,15-17H,5-8,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGJBGAZULFDMKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NCC2(CCNCC2)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 4-(Dimethoxymethyl)-piperidine as Intermediate
- Starting from 4-pyridinecarboxaldehyde, reaction with methylating agents such as dimethyl sulfate or trimethyl orthoformate in the presence of solid acid catalysts (e.g., acid clay, phosphotungstic acid) at 20–80 °C for 4–12 hours produces 4-(dimethoxymethyl)-pyridine intermediates.
- These intermediates are then subjected to catalytic hydrogenation in organic solvents (e.g., methyl acetate, methanol) using noble metal catalysts such as Ru/SiO2 or Ru/TiO2 under hydrogen pressure (2–4 MPa) at 40–100 °C for 2–12 hours.
- The hydrogenation converts the pyridine ring to the piperidine ring, yielding 4-(dimethoxymethyl)-piperidine with high purity (>99%) and yield (>96%) under mild conditions.
- The catalysts and solvents can be recovered and reused, enhancing process economy and sustainability.
Reductive Amination for Aminomethyl Substitution
- The aminomethyl linkage to the 3,4-dimethylphenyl group can be introduced by reductive amination, where 4-piperidin-4-ol or its derivatives react with 3,4-dimethylbenzaldehyde or related aldehydes.
- The reaction typically involves condensation of the aldehyde with the amino group on the piperidine ring, followed by reduction of the imine intermediate using reducing agents or catalytic hydrogenation.
- This method ensures selective formation of the aminomethyl substituent at the 4-position of piperidin-4-ol.
Nucleophilic Substitution and Salt Formation
- The amino group on the piperidine ring can be functionalized by reaction with electrophilic agents bearing the 3,4-dimethylphenyl moiety.
- Acid addition salts of related piperidine derivatives have been prepared by reacting the free base with acids such as hydrochloric acid, hydrobromic acid, or organic acids to improve stability and solubility.
- Suitable solvents for these reactions include hydrocarbons (e.g., hexane, toluene), ethers (e.g., tetrahydrofuran), and esters (e.g., methyl acetate), with bases such as sodium carbonate or triethylamine facilitating the substitution steps.
Comparative Data Table of Preparation Parameters
| Step | Reactants / Catalysts | Conditions | Yield (%) | Purity (%) | Notes |
|---|---|---|---|---|---|
| Methylation of 4-pyridinecarboxaldehyde | 4-pyridinecarboxaldehyde, dimethyl sulfate or trimethyl orthoformate, acid clay or phosphotungstic acid | 20–80 °C, 4–12 h | >99.5 (conversion) | >99 | Solid acid catalyst used |
| Catalytic hydrogenation | 4-(dimethoxymethyl)-pyridine, Ru/SiO2 or Ru/TiO2 catalyst, methyl acetate or methanol | 2–4 MPa H2, 40–100 °C, 2–12 h | >96 | >99 | Catalyst and solvent recyclable |
| Reductive amination | 4-piperidin-4-ol derivative, 3,4-dimethylbenzaldehyde, reducing agent or H2 with catalyst | Mild conditions, solvent varies | Variable | High | Forms aminomethyl linkage at 4-position |
| Acid addition salt formation | Piperidine derivative, acid (HCl, HBr, organic acids), base (Na2CO3, triethylamine) | Room temp to reflux, solvent varies | High | High | Improves compound stability and solubility |
Research Findings and Process Optimization
- The use of solid acid catalysts in methylation steps reduces side reactions and enhances selectivity toward the desired dimethoxymethyl intermediate.
- Noble metal catalysts such as ruthenium supported on silica or titania provide efficient hydrogenation with minimal by-products and high catalyst recyclability.
- Choice of solvent influences solubility and reaction rates; methyl acetate and methanol are preferred for hydrogenation steps due to their polarity and compatibility with catalysts.
- Reductive amination conditions must be optimized to avoid over-reduction or incomplete conversion; mild hydrogen pressure and appropriate catalyst loading are critical.
- Acid addition salt formation is a strategic step for isolating and purifying the final compound, with solvent and acid choice impacting crystallinity and purity.
Chemical Reactions Analysis
Types of Reactions
4-{[(3,4-Dimethylphenyl)amino]methyl}piperidin-4-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines or alcohols.
Scientific Research Applications
Medicinal Chemistry
1.1 Antidepressant Properties
Research indicates that derivatives of piperidine compounds exhibit antidepressant activity. The structural features of 4-{[(3,4-Dimethylphenyl)amino]methyl}piperidin-4-ol suggest potential serotonin and norepinephrine reuptake inhibition, which are mechanisms associated with the treatment of depression. A study conducted on similar piperidine derivatives showed promising results in enhancing mood and reducing anxiety in animal models .
1.2 Neuroprotective Effects
The compound has been investigated for its neuroprotective properties. A recent study highlighted that piperidine derivatives can protect neuronal cells from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease . The specific role of this compound in these pathways requires further exploration but presents a compelling avenue for research.
Pharmacological Applications
2.1 Pain Management
The analgesic properties of piperidine derivatives have been widely documented. This compound could serve as a scaffold for developing new analgesics that target pain pathways without the side effects associated with traditional opioids. A comparative analysis of similar compounds demonstrated effective pain relief in preclinical studies .
2.2 Anticancer Activity
Emerging studies suggest that certain piperidine derivatives exhibit anticancer properties by inhibiting tumor growth and inducing apoptosis in cancer cells. The mechanism often involves the modulation of key signaling pathways involved in cell proliferation and survival. Investigations into this compound could uncover its potential as an adjunct therapy in cancer treatment .
Cosmetic Formulations
3.1 Skin Care Applications
The compound's chemical structure allows it to interact beneficially with skin cells, making it suitable for incorporation into cosmetic formulations aimed at improving skin hydration and elasticity. Its potential as a moisturizer has been highlighted in formulation studies where piperidine derivatives were shown to enhance skin barrier function .
3.2 Anti-Aging Products
Research into polymers and active ingredients for anti-aging products has identified piperidine derivatives as effective agents for promoting collagen synthesis and reducing the appearance of fine lines and wrinkles. The incorporation of this compound into such formulations could leverage these benefits .
Data Tables
Case Studies
Case Study 1: Antidepressant Activity
In a controlled study involving mice, a derivative similar to this compound was administered to evaluate its antidepressant effects using the forced swim test. Results indicated a significant reduction in immobility time compared to the control group, suggesting enhanced mood elevation.
Case Study 2: Neuroprotective Effects
A laboratory study tested the neuroprotective effects of various piperidine derivatives on cultured neuronal cells exposed to toxic agents. The results showed that compounds structurally related to this compound significantly reduced cell death rates.
Mechanism of Action
The mechanism of action of 4-{[(3,4-Dimethylphenyl)amino]methyl}piperidin-4-ol involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may exert its effects by binding to these targets and modulating their activity. This can lead to changes in cellular signaling pathways and physiological responses. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The pharmacological and physicochemical properties of piperidin-4-ol derivatives are highly influenced by substituents on the aromatic ring and the piperidine nitrogen. Below is a detailed comparison with three analogs:
Table 1: Key Properties of 4-{[(3,4-Dimethylphenyl)amino]methyl}piperidin-4-ol and Analogs
Structural and Functional Differences
Aromatic Substituent Effects :
- The 3,4-dimethylphenyl group in the target compound enhances lipophilicity compared to the 4-fluorophenyl analog, which introduces electronegativity but reduces steric bulk .
- The benzyl carbamate derivative (CAS 1353878-05-3) adds a bulky protecting group, increasing molecular weight (368.47 g/mol) and likely altering solubility and bioavailability .
Synthetic Accessibility: The tert-butoxy/phenylethyl analog (Example 2 in ) is synthesized via a base-mediated reaction with di-tertiary butyl dicarbonate, suggesting that sterically hindered substituents require controlled reaction conditions (20–35°C) .
Hazard Profiles: The 4-fluorophenyl analog is classified as IRRITANT, indicating stricter handling protocols compared to the target compound .
Biological Activity
4-{[(3,4-Dimethylphenyl)amino]methyl}piperidin-4-ol, also known by its CAS number 1353878-30-4, is a piperidine derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structural features, which contribute to its interactions with various biological targets. This article reviews the current understanding of its biological activity, including its pharmacological properties and potential therapeutic applications.
- Molecular Formula : C₁₄H₂₂N₂O
- Molecular Weight : 234.34 g/mol
- Melting Point : 167–168 °C
- Purity : ≥95%
The biological activity of this compound can be attributed to several mechanisms:
- Anticancer Activity : Preliminary studies suggest that piperidine derivatives exhibit cytotoxic effects against various cancer cell lines. The compound has shown potential in inducing apoptosis and inhibiting tumor growth in vitro, particularly in hypopharyngeal tumor models. This activity is thought to involve the modulation of key signaling pathways associated with cell proliferation and survival .
- Cholinesterase Inhibition : Similar to other piperidine derivatives, this compound may inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial for neurotransmitter regulation. Such inhibition could have implications for the treatment of neurodegenerative diseases like Alzheimer's .
- Antimicrobial Properties : Some studies indicate that piperidine derivatives possess antimicrobial activity against various bacterial strains. The compound's structure may facilitate interactions with bacterial cell walls or enzymes critical for bacterial survival .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference(s) |
|---|---|---|
| Anticancer | Induces apoptosis; inhibits tumor growth | , |
| Cholinesterase Inhibition | Inhibits AChE and BuChE | |
| Antimicrobial | Effective against Gram-positive bacteria |
Case Study: Anticancer Activity
In a study evaluating various piperidine derivatives, this compound was tested against FaDu hypopharyngeal carcinoma cells. The compound demonstrated significant cytotoxicity with an IC50 value lower than that of standard chemotherapeutics like bleomycin. The mechanism involved the activation of caspase pathways, leading to increased apoptosis rates .
Case Study: Neuroprotective Potential
Another investigation focused on the neuroprotective effects of this compound through cholinesterase inhibition. The results indicated that it could potentially enhance cognitive functions by increasing acetylcholine availability in synaptic clefts, thereby supporting memory and learning processes in animal models .
Q & A
Basic: What synthetic strategies are recommended for preparing 4-{[(3,4-Dimethylphenyl)amino]methyl}piperidin-4-ol, and how can purity be optimized?
Methodological Answer:
The compound can be synthesized via reductive amination between 3,4-dimethylaniline and piperidin-4-ol derivatives. A common approach involves coupling the amine group of 3,4-dimethylaniline with a piperidin-4-ol intermediate (e.g., 4-piperidone) under catalytic hydrogenation or using sodium cyanoborohydride in a methanol/acetic acid solvent system . Purification typically employs column chromatography (silica gel, gradient elution with ethyl acetate/methanol) or recrystallization from ethanol/water mixtures. Purity validation requires HPLC with UV detection (λ = 254 nm) and comparison to reference standards .
Basic: Which analytical techniques are most reliable for characterizing the structural integrity of this compound?
Methodological Answer:
- NMR Spectroscopy: ¹H and ¹³C NMR are critical for confirming the presence of the piperidine ring, methyl groups, and aryl-amino linkage. Key signals include δ ~2.2–2.5 ppm (piperidine CH₂), δ ~6.5–7.0 ppm (aromatic protons), and δ ~3.5–4.0 ppm (N–CH₂– linkage) .
- Mass Spectrometry (HRMS): Electrospray ionization (ESI) in positive mode confirms the molecular ion peak (e.g., [M+H]⁺) and fragmentation patterns .
- FTIR: Peaks at ~3300 cm⁻¹ (N–H stretch) and ~1600 cm⁻¹ (C=C aromatic) validate functional groups .
Advanced: How can researchers address discrepancies in reported biological activity data for this compound across studies?
Methodological Answer:
Contradictions often arise from variations in assay conditions (e.g., cell lines, solvent concentrations). To resolve these:
- Standardize Assay Protocols: Use consistent cell lines (e.g., HEK-293 for receptor binding) and solvent controls (DMSO ≤0.1%) .
- Dose-Response Curves: Generate EC₅₀/IC₅₀ values across multiple replicates to assess reproducibility.
- Metabolite Screening: Use LC-MS to rule out degradation products interfering with activity measurements .
Advanced: What experimental designs are suitable for evaluating the environmental stability and degradation pathways of this compound?
Methodological Answer:
- Photostability Testing: Expose the compound to UV light (λ = 254–365 nm) in aqueous buffers (pH 4–9) and monitor degradation via HPLC .
- Hydrolytic Stability: Incubate at 37°C in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) for 24–72 hours .
- Ecotoxicity Assays: Use Daphnia magna or algal growth inhibition tests to assess acute toxicity (OECD Guidelines 202/201) .
Advanced: How does stereochemistry at the piperidine ring influence the compound’s pharmacological profile?
Methodological Answer:
Stereoisomers may exhibit divergent receptor binding. To study this:
- Chiral Resolution: Use chiral HPLC columns (e.g., Chiralpak IA) to separate enantiomers .
- Molecular Docking: Compare enantiomer interactions with target receptors (e.g., serotonin or dopamine receptors) using software like AutoDock Vina .
- In Vivo Pharmacokinetics: Administer isolated enantiomers to animal models and measure bioavailability and metabolite profiles .
Advanced: What computational methods are effective for modeling receptor-ligand interactions involving this compound?
Methodological Answer:
- Molecular Dynamics (MD) Simulations: Simulate binding to GPCRs (e.g., 5-HT receptors) using AMBER or GROMACS to assess binding free energy (ΔG) and residence times .
- QSAR Modeling: Develop quantitative structure-activity relationship models using descriptors like logP, polar surface area, and H-bond donors .
- Free Energy Perturbation (FEP): Predict affinity changes for structural analogs .
Advanced: How can researchers mitigate oxidative degradation during long-term storage?
Methodological Answer:
- Lyophilization: Store in lyophilized form under argon at −80°C to minimize oxidation .
- Antioxidant Additives: Include 0.1% w/v ascorbic acid or butylated hydroxytoluene (BHT) in stock solutions .
- Stability-Indicating Assays: Monitor peroxide formation via iodometric titration .
Advanced: What strategies validate the compound’s selectivity for target receptors versus off-target binding?
Methodological Answer:
- Radioligand Binding Assays: Use tritiated ligands (e.g., [³H]ketanserin for 5-HT₂A) to measure displacement in competitive binding studies .
- Kinase Profiling: Screen against a panel of 50+ kinases (e.g., Eurofins KinaseProfiler) to assess off-target inhibition .
- CRISPR-Cas9 Knockout Models: Validate target specificity using cell lines with deleted receptor genes .
Advanced: How can metabolic pathways be elucidated to identify potential toxic metabolites?
Methodological Answer:
- In Vitro Microsomal Assays: Incubate with human liver microsomes (HLMs) and NADPH, followed by LC-MS/MS to detect phase I/II metabolites .
- Reactive Metabolite Trapping: Use glutathione (GSH) or potassium cyanide (KCN) to capture electrophilic intermediates .
- CYP Isozyme Mapping: Inhibit specific CYP enzymes (e.g., CYP3A4 with ketoconazole) to identify metabolic routes .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
